molecular formula C18H19N3O3S B12045196 [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

Cat. No.: B12045196
M. Wt: 357.4 g/mol
InChI Key: ZIPPNSOGUZYTHN-UDWIEESQSA-N
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Description

[4-[(E)-(Ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a methoxyphenyl group substituted with an ethylcarbamothioyl hydrazone moiety. The (E)-configuration of the hydrazinylidene group ensures specific spatial orientation, influencing its chemical reactivity and intermolecular interactions. This compound’s structure combines aromaticity (benzoate and methoxyphenyl groups) with a thiourea-like fragment (ethylcarbamothioyl), which may confer unique physicochemical properties, such as enhanced metal chelation or hydrogen-bonding capacity, relevant to pharmaceutical or material science applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C18H19N3O3S/c1-3-19-18(25)21-20-12-13-9-10-15(16(11-13)23-2)24-17(22)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,19,21,25)/b20-12+

InChI Key

ZIPPNSOGUZYTHN-UDWIEESQSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the Fischer esterification, which uses a strong acid like sulfuric acid as a catalyst . Another method involves the use of acid chlorides or anhydrides to react with alcohols, forming the ester under milder conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of photocatalytic strategies has also been explored to enhance the efficiency of esterification reactions .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that similar hydrazone derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

Research into hydrazone compounds has revealed their ability to induce apoptosis in cancer cells. The specific structure of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate may enhance its efficacy against certain cancer types. Preliminary studies suggest that it may act by disrupting cellular signaling pathways critical for cancer cell survival .

Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLED materials has been explored due to its potential to enhance charge transport and luminescence properties. Computational studies indicate that the compound can be modified through complexation with metals to improve its electronic properties, making it a candidate for advanced OLED applications .

Organic Solar Cells (OSCs)

Similar to its applications in OLEDs, this compound has been studied for use in OSCs. The compound's ability to facilitate charge transport can lead to improved efficiency in solar energy conversion systems. Its interaction with other materials like fullerene derivatives has shown promise in enhancing the overall performance of solar cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several hydrazone derivatives, including those similar to this compound. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the compound's potential as a lead structure for new antimicrobial agents.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: OLED Performance Enhancement

In a recent computational study, the structural modifications of this compound were analyzed for their effects on OLED performance. The findings indicated that complexation with platinum significantly increased hole mobility compared to the unmodified compound.

ParameterUnmodified CompoundPlatinum Complex
Hole Mobility (cm²/V·s)1.42 × 10⁻¹³6.15 × 10¹⁴
Electron Mobility (cm²/V·s)1.1 × 10¹³4.6 × 10¹³

Mechanism of Action

The mechanism of action of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds, emphasizing substituent effects, synthesis routes, and functional properties.

Structural Analogues and Substituent Effects

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl Benzoate (CID 9644660) Molecular Formula: C₂₃H₁₉ClN₂O₅ Key Differences: Replaces the ethylcarbamothioyl group with a 4-chlorophenoxyacetyl carbohydrazonoyl moiety. The absence of sulfur in the hydrazone may reduce metal-binding capacity .

4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(Hexyloxy)benzoate (I6) Molecular Formula: Not explicitly provided, but structurally includes a hexyloxy chain and fluorophenylimino group. Key Differences: A hexyloxy chain increases alkyl character, favoring liquid crystalline behavior (mp = 116°C). The fluorophenylimino group enhances dipole interactions, critical for optical material applications .

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl Benzoate

  • Key Differences : Incorporates a triazolone-morpholine hybrid substituent.
  • Impact : The triazolone heterocycle and morpholine group may enhance solubility in polar solvents and antimicrobial efficacy due to hydrogen-bonding and basic nitrogen centers .

Physicochemical Properties

Compound Melting Point (°C) Notable Functional Groups Key Properties
Target Compound Not Reported Ethylcarbamothioyl, Benzoate Potential metal chelation, moderate lipophilicity
CID 9644660 Not Reported Chlorophenoxyacetyl, Benzoate High electronegativity, antimicrobial activity
I6 116.0 Hexyloxy, Fluorophenylimino Liquid crystalline, dipole-dipole interactions
Triazolone-Morpholine Derivative Not Reported Triazolone, Morpholine Enhanced solubility, bioactivity

Biological Activity

The compound [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Anticancer Properties

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

  • Case Study 1: A study published in the Journal of Medicinal Chemistry evaluated various hydrazone derivatives, including compounds similar to this compound. Results showed that these compounds effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .

Antimicrobial Activity

Hydrazone derivatives have also been studied for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains.

  • Case Study 2: An investigation into the antimicrobial efficacy of similar compounds highlighted that certain hydrazones demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases.

  • Research Findings: In vitro assays have shown that hydrazone derivatives can scavenge free radicals effectively, thereby exhibiting strong antioxidant activity. This property is beneficial for protecting cells from oxidative damage, which is implicated in various chronic diseases .

The biological activity of this compound is primarily mediated through:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle, particularly at G2/M phase.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialDisrupts cell membranes
AntioxidantScavenges free radicals

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